molecular formula C11H14O4S B1617128 Acetic acid, (p-tolylsulfonyl)-, ethyl ester CAS No. 2850-19-3

Acetic acid, (p-tolylsulfonyl)-, ethyl ester

Cat. No.: B1617128
CAS No.: 2850-19-3
M. Wt: 242.29 g/mol
InChI Key: VDXYJUBMHZEPOQ-UHFFFAOYSA-N
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Description

Acetic acid, (p-tolylsulfonyl)-, ethyl ester is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl 2-tosylacetate, also known as Acetic acid, (p-tolylsulfonyl)-, ethyl ester or ethyl 2-(4-methylphenyl)sulfonylacetate, is a type of organic tosylate . The primary targets of this compound are alcohol groups in organic molecules . It is used to transform these alcohol groups into sulfonic esters, creating what is termed an organic tosylate .

Mode of Action

The compound interacts with its targets through a process of substitution . In the presence of a base, the tosylate group in the compound acts as a leaving group, allowing a nucleophile to attack the electrophilic carbon . This results in the conversion of an alcohol group into a tosylate or mesylate .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-tosylacetate primarily involve the transformation of alcohol groups into sulfonic esters . This process is crucial in the synthesis of various biochemical compounds. For instance, the laboratory synthesis of isopentenyl diphosphate, a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and β-carotene, involves first converting the alcohol into an organic tosylate .

Result of Action

The result of Ethyl 2-tosylacetate’s action is the transformation of alcohol groups into sulfonic esters, creating organic tosylates or mesylates . These groups are excellent leaving groups in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen . This transformation is crucial in various biochemical synthesis processes .

Action Environment

The action of Ethyl 2-tosylacetate can be influenced by various environmental factors. For instance, the presence of a base is necessary for the compound to act on its targets . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemical species in the reaction environment.

Biochemical Analysis

Biochemical Properties

Ethyl 2-tosylacetate is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be an excellent leaving group in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . The nature of these interactions is largely determined by the structure of the sulfonyl chloride .

Cellular Effects

The effects of Ethyl 2-tosylacetate on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found that alcohol, which can be transformed into Ethyl 2-tosylacetate, damages DNA inside cells . This damage could potentially lead to diseases like cancer .

Molecular Mechanism

The molecular mechanism of Ethyl 2-tosylacetate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known that the conversion of an alcohol to a tosylate or mesylate, such as Ethyl 2-tosylacetate, proceeds with retention of configuration at the electrophilic carbon . This process is crucial for the compound’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-tosylacetate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, the laboratory synthesis of isopentenyl diphosphate was accomplished by first converting the alcohol into an organic tosylate, then displacing the tosylate group .

Dosage Effects in Animal Models

The effects of Ethyl 2-tosylacetate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ethyl 2-tosylacetate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, exquisite mechanisms have evolved that control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand .

Transport and Distribution

Ethyl 2-tosylacetate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. After a drug enters the systemic circulation, it is distributed to the body’s tissues .

Subcellular Localization

The subcellular localization of Ethyl 2-tosylacetate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Tools like DeepLoc 2.0 can predict the multi-label subcellular localization of eukaryotic proteins .

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-3-15-11(12)8-16(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXYJUBMHZEPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951189
Record name Ethyl (4-methylbenzene-1-sulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2850-19-3
Record name Acetic acid, 2-[(4-methylphenyl)sulfonyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2850-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (4-tolylsulphonyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (4-methylbenzene-1-sulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (4-tolylsulphonyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5.0 g (15.5 mmol) of 6-methoxy-3-nitro-2-(toluene-4-sulfonyl methyl)-pyridine and 1.8 mL (16 mmol) of ethyl bromoacetate is dissolved in 20 mL of DMF. To this solution is added 4.4 g (32 mmol) of K2CO3 and the reaction mixture is heated to 50° C. for 18 hours. The reaction mixture is cooled to room temperature and diluted with 300 mL of water. The mixture is extracted with ethyl acetate. The ethyl acetate extracts are dried (Na2SO4) and evaporated to yield 7.2 grams of 6-methoxy-3-nitro-pyridin-2-yl]-[toluene-4-sulfonyl]-acetic acid ethyl ester. 1H NMR (CDCl3) δ8.30 (d, 1H), 7.60 (d, 2H), 7.30 (d, 2H), 6.80 (d, 1H), 6.30 (m, 1H), 4.0 (q, 2H), 3.80 (s, 3H), 3.60 (m, 1H), 3.10 (m, 1H), 2.40 (s, 3H), 1.10 (t, 3H). Mass spectrum: m/e=409.0 (p+1). TLC (7/3: hexanes/ethyl acetate) Rf=0.5.
Name
6-methoxy-3-nitro-2-(toluene-4-sulfonyl methyl)-pyridine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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